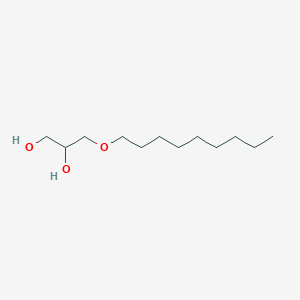
3-(Nonyloxy)1,2-propanediol
Übersicht
Beschreibung
“3-(Nonyloxy)1,2-propanediol” is a chemical compound with the molecular formula C12H26O3 . It is used as a synthetic intermediate .
Synthesis Analysis
The synthesis of similar compounds like 1,3-propanediol can be achieved from glucose via the Krebs cycle intermediate malate . This non-natural pathway extends a previously published synthetic pathway for the synthesis of (L)-2,4-dihydroxybutyrate (L-DHB) from malate by three additional reaction steps .Molecular Structure Analysis
The molecular structure of “3-(Nonyloxy)1,2-propanediol” consists of 12 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . The exact mass is 218.188202 Da .Chemical Reactions Analysis
The chemical reactions of similar compounds like 1,3-propanediol involve the conversion of glycerol to 3-hydroxypropanaldehyde (3-HPA), which is then reduced to 1,3-propanediol .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Nonyloxy)1,2-propanediol” include a molecular weight of 218.33 g/mol, a density of 1.0±0.1 g/cm3, a boiling point of 346.9±22.0 °C at 760 mmHg, and a flash point of 163.6±22.3 °C .Wissenschaftliche Forschungsanwendungen
1. Influence on Micellar Structure and Properties Propane-1,2-diol has been found to have a significant influence on the structure and properties of micellar systems . These systems are colloids with important properties for pharmaceutical and food applications. They can be used to formulate thermodynamically stable mixtures to solubilize hydrophobic food-related substances . The nature of the additive influences the micellar structure and properties of sodium dodecyl sulfate (SDS) .
2. Role in Surfactant-Solvent and Solvent-Solvent Interactions Micellar formation is a complex process in which a variety of intermolecular interactions determine the course of formation. The most important are the hydrophobic and hydrophilic interactions between surfactant–solvent and solvent–solvent . Propane-1,2-diol, being a polar solvent, has the ability to form hydrogen bonds, decreasing the cohesivity of water and reducing the dielectric constant of the aqueous phase .
Use in Food Additives
Propane-1,2-diol is commonly used as a food additive . It is used to formulate thermodynamically stable mixtures to solubilize hydrophobic food-related substances .
4. Ingredient in Cosmetic and Hygiene Products Propane-1,2-diol is a substance commonly used as an ingredient in many cosmetic and hygiene products .
Electrooxidation of Propane-1,2-diol
The different behaviors of PdAu/C catalysts in the electrocatalytic oxidation of propane-1,3-diol and propane-1,2-diol in alkaline solution have been investigated . This is attractive for their potential application in fuel cells and electrochemical synthesis .
Use in Fuel Cells
Propane-1,3-diol and propane-1,2-diol are isomers, with different positions of two hydroxyl groups in the molecular chains. The electrocatalytic oxidation of propane-1,3-diol and propane-1,2-diol is also attractive for their potential application in fuel cells .
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-nonoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3/c1-2-3-4-5-6-7-8-9-15-11-12(14)10-13/h12-14H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMRWKHFAAVTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309540 | |
| Record name | 3-(Nonyloxy)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Nonyloxy)1,2-propanediol | |
CAS RN |
113676-50-9 | |
| Record name | 3-(Nonyloxy)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113676-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Nonyloxy)1,2-propanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113676509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Nonyloxy)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Propanediol, 3-(nonyloxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(NONYLOXY)1,2-PROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73E9M7IT67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



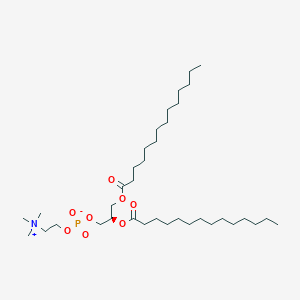
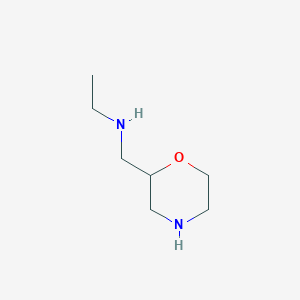

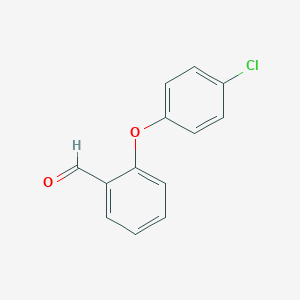




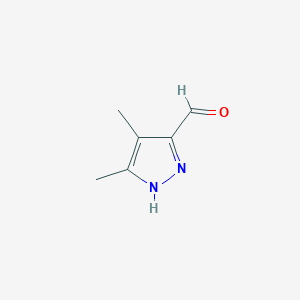

![2,6-Dichloroimidazo[1,2-A]pyridine](/img/structure/B53981.png)
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B53983.png)
![4-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B53984.png)
